ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
CAS No.:
Cat. No.: VC9996490
Molecular Formula: C17H19N5O3S3
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O3S3 |
|---|---|
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C17H19N5O3S3/c1-4-25-12(24)5-10-6-26-16(19-10)20-11(23)7-27-17-21-14(18)13-8(2)9(3)28-15(13)22-17/h6H,4-5,7H2,1-3H3,(H2,18,21,22)(H,19,20,23) |
| Standard InChI Key | NWZIURDKCIGWRJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Introduction
Ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to a class of molecules featuring thienopyrimidine and thiazole moieties, which are known for their bioactive properties. The compound has the molecular formula and a molecular weight of 437.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions combining thienopyrimidine derivatives with thiazole-based intermediates. The process includes:
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Formation of the thienopyrimidine core through cyclization reactions.
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Introduction of the sulfanylacetyl group via thiol-based chemistry.
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Coupling with a thiazole derivative to form the final structure.
These steps require precise control over reaction conditions to ensure specificity and yield.
Biological Significance
Compounds containing thienopyrimidine and thiazole scaffolds are widely studied for their potential biological activities:
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Antimicrobial Activity: Thienopyrimidines have demonstrated efficacy against bacterial and fungal pathogens due to their ability to interfere with nucleic acid synthesis .
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Antioxidant Properties: The presence of electron-donating groups in related compounds enhances radical scavenging potential, making them candidates for oxidative stress-related conditions .
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Enzyme Inhibition: Molecular docking studies suggest that similar compounds may act as inhibitors of enzymes such as 5-lipoxygenase, involved in inflammatory pathways .
While specific biological evaluations for ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate are not reported in available literature, its structural features suggest potential pharmacological relevance.
Analytical Data
The compound's identity and purity can be confirmed using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
These methods are essential for structural validation during synthesis.
Potential Applications
This compound's unique structure makes it a promising candidate for:
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Drug Development: Its bioactive scaffolds could be optimized for therapeutic agents targeting infections or inflammation.
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Chemical Probes: Useful in studying enzyme mechanisms or biological pathways involving sulfur-containing compounds.
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Material Science: The stability of its heterocyclic systems may find applications in designing advanced materials.
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